(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
The compound “(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a novel 2,4-dioxothiazolidine-derived compound . It has been evaluated for its anti-proliferative and VEGFR-2 inhibitory abilities .
Synthesis Analysis
The synthesis of such compounds involves the coupling of α-diazoketones with (thio)amides or thioureas using trifluoromethanesulfonic acid (TfOH) as a catalyst . This protocol is characterized by mild reaction conditions, metal-free, and simplicity and also features good functional group tolerance, good to excellent yields, and a broad substrate scope .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of α-diazoketones with (thio)amides or thioureas . Experimental studies suggest a mechanism involving 2-oxo-2-phenylethyl trifluoromethanesulfonate as the key intermediate .Scientific Research Applications
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Activities : A series of piperazine derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Furthermore, new derivatives have been synthesized, showing significant antimicrobial activity against various test microorganisms, indicating their potential as antimicrobial and antifungal agents (Bektaş et al., 2007).
Antitubercular Activity : Novel dibenzo[b,d]thiophene-1,2,3-triazoles with piperazine appendages were designed and synthesized, showing potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Some of these compounds were found to possess lower cytotoxicity alongside their antitubercular activity, highlighting their therapeutic potential (Pulipati et al., 2016).
Anticancer and Antidepressant Applications
Antidepressant Properties : Compounds derived from structures similar to the specified chemical have been evaluated for their dual action at 5-HT1A serotonin receptors and serotonin transporter, suggesting their potential as new classes of antidepressants. These compounds have been synthesized and assessed for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition, showing promising results for both activities (Silanes et al., 2004).
Anticancer Activity : N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives were designed, synthesized, and their anticancer activities were evaluated in vitro against three human cancer cell lines. Five compounds exhibited potent cytotoxic activities, indicating a potential mechanism of action through inhibition of sirtuins, which may contribute to their anticancer effects (Gudisela et al., 2017).
Properties
IUPAC Name |
(E)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS2/c19-12-10-14(20)17-15(11-12)26-18(21-17)23-7-5-22(6-8-23)16(24)4-3-13-2-1-9-25-13/h1-4,9-11H,5-8H2/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAQFDBEMDDMB-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C=CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)/C=C/C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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